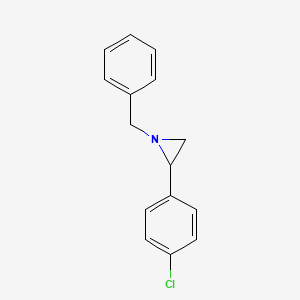

1-Benzyl-2-(4-chlorophenyl)aziridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ベンジル-2-(4-クロロフェニル)アジリジンは、アジリジン類に属する有機化合物です。アジリジンは、窒素原子を1つ含む3員環複素環式化合物です。この化合物は、アジリジン環にベンジル基と4-クロロフェニル基が結合していることを特徴としています。 アジリジンは、歪んだ環構造で知られており、そのために反応性が高く、有機合成における有用な中間体となります .

合成方法

合成経路と反応条件

1-ベンジル-2-(4-クロロフェニル)アジリジンは、さまざまな方法で合成することができます。一般的な方法の1つは、ハロアミンまたはアミノアルコールの環化です。 たとえば、N-トシルイミンと、in situで生成されたヨードメチルリチウムとの反応により、アジリジンの効率的な合成が可能になります . 別の方法としては、アミノアルコールの環化が挙げられます。これは、塩基触媒による硫酸脱離反応を用いて行われます .

工業的生産方法

1-ベンジル-2-(4-クロロフェニル)アジリジンを含むアジリジンの工業的生産には、酸化物触媒と高温を用いてアミノアルコールを脱水する方法が用いられることがよくあります . このプロセスは効率的かつスケーラブルであるため、大規模生産に適しています。

化学反応解析

反応の種類

1-ベンジル-2-(4-クロロフェニル)アジリジンは、さまざまな種類の化学反応を起こします。これらには以下が含まれます。

一般的な試薬と条件

1-ベンジル-2-(4-クロロフェニル)アジリジンの反応に用いられる一般的な試薬には以下が含まれます。

求核剤: アミン、アルコール、チオール

酸化剤: 過酸、過酸化水素

塩基: 水酸化ナトリウム、炭酸カリウム

主要な生成物

1-ベンジル-2-(4-クロロフェニル)アジリジンの反応から生成される主要な生成物は、用いられる特定の反応条件や試薬によって異なります。 たとえば、アミンによる求核的開環は、アミノアルコールの生成につながることがあります。一方、酸化は、アジリジンN-オキシドを生成します .

準備方法

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(4-chlorophenyl)aziridine can be synthesized through various methods. One common method involves the cyclization of haloamines or amino alcohols. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the efficient synthesis of aziridines . Another method involves the ring closure of amino alcohols using a base-induced sulfate elimination .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . This process is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

1-Benzyl-2-(4-chlorophenyl)aziridine undergoes various types of chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.

Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Peracids, hydrogen peroxide

Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .

科学的研究の応用

1-ベンジル-2-(4-クロロフェニル)アジリジンは、いくつかの科学研究の応用分野において使用されています。これらには以下が含まれます。

作用機序

1-ベンジル-2-(4-クロロフェニル)アジリジンの作用機序は、その高度に歪んだ環構造に関与しています。この構造により、求核剤に対して反応性が高くなります。アジリジン環は、求核攻撃によって開環し、さまざまな生成物が形成されます。 この反応性は、3員環における角度ひずみに起因します。このひずみにより、窒素原子の求電子性が向上します .

類似化合物の比較

類似化合物

アジリジン: アジリジンの母体化合物であり、構造がよりシンプルで、反応性が似ています.

アゼチジン: アジリジンの4員環類似体であり、反応性と応用分野が異なります.

ミトマイシンC: 抗腫瘍活性を有するアジリジン含有化学療法剤です.

独自性

1-ベンジル-2-(4-クロロフェニル)アジリジンは、ベンジル基と4-クロロフェニル基の両方が存在することにより、独特です。これらの基は、特定の化学的性質と反応性を付与します。

類似化合物との比較

Similar Compounds

Aziridine: The parent compound of aziridines, with a simpler structure and similar reactivity.

Azetidine: A four-membered ring analog of aziridine, with different reactivity and applications.

Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.

Uniqueness

1-Benzyl-2-(4-chlorophenyl)aziridine is unique due to the presence of both benzyl and 4-chlorophenyl groups, which impart specific chemical properties and reactivity.

特性

CAS番号 |

575464-16-3 |

|---|---|

分子式 |

C15H14ClN |

分子量 |

243.73 g/mol |

IUPAC名 |

1-benzyl-2-(4-chlorophenyl)aziridine |

InChI |

InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |

InChIキー |

BWOWTHDYZLKGDX-UHFFFAOYSA-N |

正規SMILES |

C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)

![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)